molecular formula C22H23N7O B611805 N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide CAS No. 1354825-58-3

N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide

カタログ番号 B611805
CAS番号: 1354825-58-3
分子量: 401.474
InChIキー: LEBSTCDZKUSVOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned is a complex organic molecule that contains several functional groups, including an amine, a pyrazolo[3,4-d]pyrimidine ring, and an isonicotinamide group. These functional groups suggest that the compound could have a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidine ring suggests that the compound could have a planar structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amine group could participate in acid-base reactions, while the pyrazolo[3,4-d]pyrimidine ring could undergo electrophilic aromatic substitution .

科学的研究の応用

Inhibition of RIPK2 in NOD Signaling

Specific Scientific Field

This application falls under the field of Immunology .

Comprehensive and Detailed Summary of the Application

WEHI-345 is a selective inhibitor of Receptor Interacting Protein Kinase 2 (RIPK2), which is critical for NOD-mediated NF-kB activation and cytokine production . It is used to delay RIPK2 ubiquitylation and NF-kB activation downstream of NOD engagement .

Detailed Description of the Methods of Application or Experimental Procedures

The compound functions mainly by binding to the ATP-binding pocket of RIPK2 and changing its conformation to inhibit NOD signaling . This results in RIPK2 no longer binding to IAPs, which interferes with RIPK2 ubiquitination and downstream NF-kB signaling activation .

Thorough Summary of the Results or Outcomes Obtained

Despite only delaying NF-kB activation on NOD stimulation, WEHI-345 prevents cytokine production in vitro and in vivo and ameliorates experimental autoimmune encephalomyelitis in mice . This highlights the importance of the kinase activity of RIPK2 for proper immune responses and demonstrates the therapeutic potential of inhibiting RIPK2 in NOD-driven inflammatory diseases .

Potential Anti-Cancer Treatment

Specific Scientific Field

This application falls under the field of Oncology .

Comprehensive and Detailed Summary of the Application

RIPK2, the target of WEHI-345, has been related to tumorigenesis and malignant progression . The NOD2-RIPK2 signaling pathway has attracted extensive attention due to its significant role in numerous autoimmune diseases, making pharmacologic RIPK2 inhibition a promising strategy . Thus, WEHI-345, as a RIPK2 inhibitor, could potentially be used in anti-tumor therapy .

Thorough Summary of the Results or Outcomes Obtained

The exact outcomes of using WEHI-345 in anti-cancer treatment are not specified in the source . However, the potential of applying small molecule RIPK2 inhibitors to anti-tumor therapy is being analyzed . More research is needed to evaluate the feasibility of RIPK2 as an anti-tumor drug target and to summarize the research progress of RIPK2 inhibitors .

Inhibition of Inflammatory Cytokine Production

Comprehensive and Detailed Summary of the Application

WEHI-345 is known to inhibit the production of inflammatory cytokines . It delays NOD signaling events yet prevents inflammatory cytokine production . This is particularly important in the context of autoimmune diseases, where an excessive inflammatory response can lead to tissue destruction and impaired healing .

Detailed Description of the Methods of Application or Experimental Procedures

WEHI-345 functions mainly by binding to the ATP-binding pocket of RIPK2 and changing its conformation to inhibit NOD signaling . This results in RIPK2 no longer binding to IAPs, which interferes with RIPK2 ubiquitination and downstream NF-kB signaling activation .

Safety And Hazards

The safety and hazards associated with this compound would depend on its biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

将来の方向性

The future research directions for this compound could include further investigation of its biological activity and potential therapeutic applications. Additionally, modifications could be made to its structure to improve its activity or reduce any potential side effects .

特性

IUPAC Name

N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O/c1-14-4-6-15(7-5-14)18-17-19(23)26-13-27-20(17)29(28-18)22(2,3)12-25-21(30)16-8-10-24-11-9-16/h4-11,13H,12H2,1-3H3,(H,25,30)(H2,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBSTCDZKUSVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide

Citations

For This Compound
2
Citations
PA Haile, BJ Votta, RW Marquis, MJ Bury… - Journal of medicinal …, 2016 - ACS Publications
RIP2 kinase is a central component of the innate immune system and enables downstream signaling following activation of the pattern recognition receptors NOD1 and NOD2, leading …
Number of citations: 96 pubs.acs.org
M Salla, R Aguayo-Ortiz, GI Danmaliki, A Zare… - … of Pharmacology and …, 2018 - ASPET
Receptor-interacting protein kinase 2 (RIP2 or RICK, herein referred to as RIPK2) is linked to the pathogen pathway that activates nuclear factor κ-light-chain-enhancer of activated B …
Number of citations: 23 jpet.aspetjournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。